molecular formula C6H14NNaO3 B231163 N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide CAS No. 17327-07-0

N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

Cat. No. B231163
CAS RN: 17327-07-0
M. Wt: 323.34 g/mol
InChI Key: XCDVOAZVARITEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide, also known as HMDA, is a synthetic compound that has been studied for its potential applications in scientific research. HMDA has been found to have several biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism Of Action

N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide acts on several different molecular targets in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the inflammatory cytokine interleukin-1 beta (IL-1β). It has been found to inhibit the activity of these targets, leading to its neuroprotective and anti-inflammatory effects.

Biochemical And Physiological Effects

N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide has been found to have several biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of apoptosis, and the modulation of neurotransmitter release. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as IL-1β and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

One advantage of using N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide in laboratory experiments is its neuroprotective and anti-inflammatory effects, which can be useful in studying neurodegenerative diseases and brain injury. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret its effects in some experiments.

Future Directions

There are several future directions for the study of N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the investigation of N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide's effects on other molecular targets in the brain, such as the gamma-aminobutyric acid (GABA) receptor. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The synthesis method can vary depending on the desired purity and yield of the final product. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with pyruvic acid, followed by the addition of hydroxylamine hydrochloride and acetic anhydride.

Scientific Research Applications

N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDVOAZVARITEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291445, DTXSID40984678
Record name MLS002693953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4,6-O-benzylidene-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

CAS RN

17327-07-0, 6619-04-1
Record name NSC212135
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693953
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4,6-O-benzylidene-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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